![molecular formula C16H15FN4O B2424500 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde CAS No. 1006483-41-5](/img/structure/B2424500.png)
1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is a complex organic compound that belongs to the class of bipyrazole derivatives This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a methyl group attached to a bipyrazole core, with an aldehyde functional group at the 4-position
Applications De Recherche Scientifique
1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be used to study the interaction of bipyrazole derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of Substituents: The ethyl, fluorophenyl, and methyl groups are introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Aldehyde Functionalization: The aldehyde group at the 4-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents
Major Products
Oxidation: 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid
Reduction: 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Mécanisme D'action
The mechanism of action of 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1’-Ethyl-1-(4-chlorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
- 1’-Ethyl-1-(4-bromophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
- 1’-Ethyl-1-(4-methylphenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
Uniqueness
1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-3-20-9-15(11(2)18-20)16-12(10-22)8-21(19-16)14-6-4-13(17)5-7-14/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMPJKSHQEESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2424417.png)
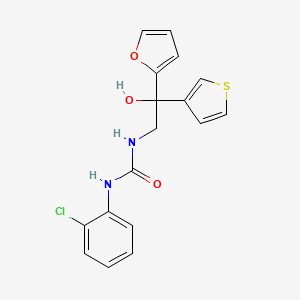
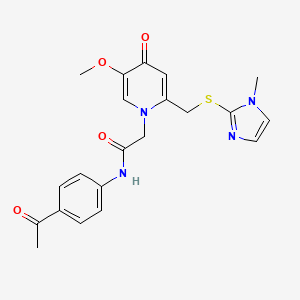
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide](/img/structure/B2424421.png)
![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)
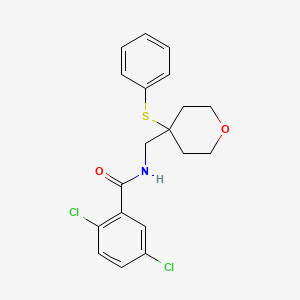
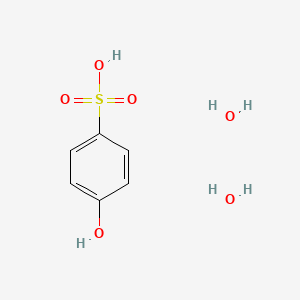
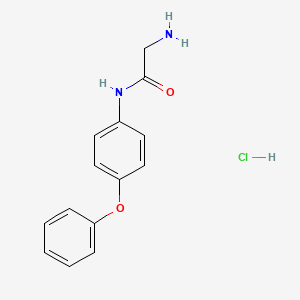
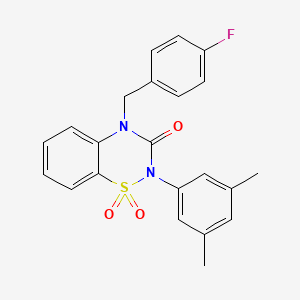

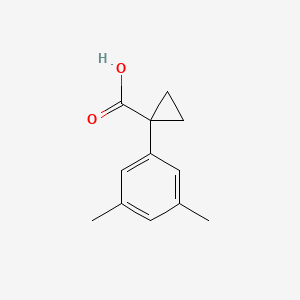
![3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2424434.png)
![1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2424436.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2424440.png)
